molecular formula C14H20O B11956116 1-Heptanol, 2-(phenylmethylene)- CAS No. 184900-07-0

1-Heptanol, 2-(phenylmethylene)-

Cat. No.: B11956116
CAS No.: 184900-07-0
M. Wt: 204.31 g/mol
InChI Key: LIPHCKNQPJXUQF-SDNWHVSQSA-N
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Description

1-Heptanol, 2-(phenylmethylene)- is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a heptanol backbone with a phenylmethylene group attached to the second carbon atom. This compound is known for its applications in various industrial and scientific fields, including the manufacturing of perfumes, flavors, and pharmaceuticals.

Preparation Methods

The synthesis of 1-Heptanol, 2-(phenylmethylene)- can be achieved through several methods. One common synthetic route involves the reduction of α-amyl cinnamaldehyde using aluminum isopropoxide . This method is preferred due to its efficiency and the high yield of the desired product. Industrial production methods may vary, but they typically involve similar reduction reactions under controlled conditions to ensure the purity and quality of the compound.

Chemical Reactions Analysis

1-Heptanol, 2-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Heptanol, 2-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers utilize it to study the effects of alcohols on biological systems.

    Industry: The compound is used in the production of perfumes and flavors, owing to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Heptanol, 2-(phenylmethylene)- involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also act as a solvent, facilitating the dissolution of other substances and enhancing their reactivity.

Comparison with Similar Compounds

1-Heptanol, 2-(phenylmethylene)- can be compared with other similar compounds such as:

    Cinnamyl alcohol: Both compounds have a phenylmethylene group, but cinnamyl alcohol has a different carbon chain length.

    Amyl cinnamic acetate: This compound is an ester derivative of 1-Heptanol, 2-(phenylmethylene)- and is used in similar applications.

The uniqueness of 1-Heptanol, 2-(phenylmethylene)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.

Properties

CAS No.

184900-07-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(2E)-2-benzylideneheptan-1-ol

InChI

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+

InChI Key

LIPHCKNQPJXUQF-SDNWHVSQSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/CO

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CO

density

0.954-0.962

physical_description

Colourless to slightly yellow liquid, light floral note

solubility

insoluble in water
miscible (in ethanol)

Origin of Product

United States

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